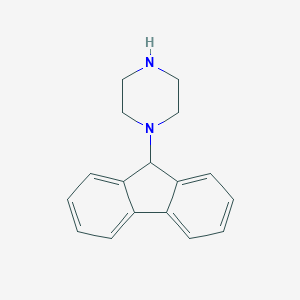

1-(9H-Fluoren-9-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZMBGIKACGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328430 | |

| Record name | 1-(9H-Fluoren-9-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-54-2 | |

| Record name | 1-(9H-Fluoren-9-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(9H-Fluoren-9-yl)piperazine from 9-Bromofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(9H-fluoren-9-yl)piperazine from 9-bromofluorene. The document outlines a detailed experimental protocol, summarizes key quantitative data, and includes visualizations to illustrate the synthetic workflow and the proposed reaction mechanism. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and application of fluorenyl-piperazine derivatives.

Introduction

The 9-fluorenyl group is a significant pharmacophore and a valuable protecting group in organic synthesis. Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The combination of these two moieties in this compound results in a molecule with potential applications in medicinal chemistry and materials science. This guide details a robust and reproducible method for the synthesis of this compound via a nucleophilic substitution reaction between 9-bromofluorene and piperazine.

Reaction Scheme and Mechanism

The synthesis proceeds via a direct nucleophilic substitution (SN2) reaction. The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbon atom attached to the bromine in 9-bromofluorene. A base is used to neutralize the hydrobromic acid generated during the reaction, and an excess of piperazine is employed to favor the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct.

Proposed Reaction Mechanism:

Caption: Proposed SN2 reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 9-bromofluorene.

| Parameter | Value | Notes |

| Reactants | ||

| 9-Bromofluorene | 1.0 eq | Limiting reagent |

| Piperazine | 5.0 eq | Used in excess to favor mono-substitution |

| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base to neutralize HBr |

| Solvent | ||

| Acetonitrile (CH₃CN) | 10 mL / mmol of 9-bromofluorene | Anhydrous |

| Reaction Conditions | ||

| Temperature | 80 °C (Reflux) | |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

| Product Information | ||

| Expected Yield | 70 - 85% | Based on analogous reactions |

| Molecular Formula | C₁₇H₁₈N₂ | |

| Molecular Weight | 250.34 g/mol | |

| Appearance | White to off-white solid |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

9-Bromofluorene (C₁₃H₉Br)

-

Piperazine (C₄H₁₀N₂)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromofluorene (1.0 eq), piperazine (5.0 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (10 mL per mmol of 9-bromofluorene) to the flask.

-

Reaction: Stir the mixture vigorously and heat it to reflux (approximately 80 °C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove potassium carbonate and piperazine hydrobromide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization Data (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of structurally similar compounds, such as N-benzylpiperazine.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.75-7.70 (m, 2H, Ar-H)

-

δ 7.40-7.30 (m, 4H, Ar-H)

-

δ 7.25-7.20 (m, 2H, Ar-H)

-

δ 5.10 (s, 1H, fluorenyl-H9)

-

δ 2.90-2.80 (m, 4H, piperazine-H)

-

δ 2.60-2.50 (m, 4H, piperazine-H)

-

δ 1.80 (s, 1H, NH)

¹³C NMR (100 MHz, CDCl₃):

-

δ 145.0 (2C)

-

δ 141.0 (2C)

-

δ 127.5 (2C)

-

δ 127.0 (2C)

-

δ 125.0 (2C)

-

δ 120.0 (2C)

-

δ 70.0 (fluorenyl-C9)

-

δ 52.0 (2C, piperazine-C)

-

δ 46.0 (2C, piperazine-C)

Mass Spectrometry (ESI+):

-

m/z = 251.15 [M+H]⁺

Safety Precautions

-

9-Bromofluorene: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Piperazine: Is corrosive and can cause burns. Avoid inhalation of dust and contact with skin and eyes.

-

Acetonitrile: Is flammable and toxic. Work in a well-ventilated fume hood.

-

Dichloromethane: Is a suspected carcinogen. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide provides a comprehensive and practical protocol for the synthesis of this compound from 9-bromofluorene. The described method is based on a straightforward nucleophilic substitution reaction and is expected to provide the desired product in good yield. The provided quantitative data and characterization information will be valuable for researchers and scientists working on the synthesis and development of novel piperazine-containing compounds for various applications.

1-(9H-fluoren-9-yl)piperazine chemical properties and structure

An In-depth Technical Guide to 1-(9H-fluoren-9-yl)piperazine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a heterocyclic compound incorporating both a fluorenyl and a piperazine moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below. The data presented are a combination of experimentally determined and predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈N₂ | [1][2] |

| Molecular Weight | 250.34 g/mol | [1][2][3] |

| CAS Number | 129604-54-2 | [1] |

| Melting Point | 283-285 °C (decomposition) | [1] |

| Boiling Point | 402.2 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 8.70 ± 0.10 (Predicted) | [1] |

| SMILES | N1(C2C3=C(C4=C2C=CC=C4)C=CC=C3)CCNCC1 | [3] |

| InChIKey | GIIZMBGIKACGIZ-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of this compound features a piperazine ring attached to the 9-position of a fluorene nucleus. The fluorenyl group is a bulky, hydrophobic moiety, while the piperazine ring contains two nitrogen atoms, providing sites for hydrogen bonding and protonation.

References

Spectroscopic and Structural Elucidation of 1-(9H-fluoren-9-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(9H-fluoren-9-yl)piperazine. This compound, featuring a piperazine ring attached to a fluorenyl group, is of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and development.

Spectroscopic Data Summary

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 250.34 g/mol | --INVALID-LINK-- |

| Exact Mass | 250.146999 g/mol | --INVALID-LINK-- |

| Predicted m/z | ||

| [M+H]⁺ | 251.15428 | --INVALID-LINK-- |

| [M+Na]⁺ | 273.13622 | --INVALID-LINK-- |

| [M-H]⁻ | 249.13972 | --INVALID-LINK-- |

Expected ¹H and ¹³C NMR Spectroscopic Data

The following tables outline the anticipated chemical shifts for the protons and carbons in this compound. These predictions are based on the known spectral data of fluorene and N-substituted piperazine derivatives.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Fluorenyl-H (aromatic) | 7.20 - 7.80 | m | 8H |

| Fluorenyl-CH | ~5.0 | s | 1H |

| Piperazine-H (axial & equatorial) | 2.40 - 3.00 | m | 8H |

| Piperazine-NH | 1.50 - 2.50 | br s | 1H |

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbons | Chemical Shift (δ) ppm |

| Fluorenyl-C (quaternary) | 140 - 150 |

| Fluorenyl-CH (aromatic) | 120 - 130 |

| Fluorenyl-CH (aliphatic) | ~70 |

| Piperazine-CH₂ | 45 - 55 |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (piperazine) | 3250 - 3400 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1150 - 1350 | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of heterocyclic and aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to a standard range for proton spectra (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transform to the raw data (FID). Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge (m/z) ratio of the molecular ion and any fragment ions.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of 1-(9H-fluoren-9-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(9H-fluoren-9-yl)piperazine is a molecule of interest in medicinal chemistry, often utilized as a scaffold in the design of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective development and application. This technical guide provides a summary of the currently available physicochemical data for this compound and its hydrochloride salt. Due to the limited availability of specific experimental data in the public domain, this document outlines detailed, recommended experimental protocols for the systematic evaluation of its solubility and stability. These methodologies are based on established principles of pharmaceutical analysis and are intended to guide researchers in generating the critical data required for drug development processes.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its hydrochloride salt are crucial for predicting its behavior in various environments. The available data, primarily from chemical suppliers and databases, are summarized below.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride | Data Source |

| CAS Number | 129604-54-2 | 1050208-17-7 | [1] |

| Molecular Formula | C₁₇H₁₈N₂ | C₁₇H₁₉ClN₂ | [1][2] |

| Molecular Weight | 250.34 g/mol | 286.80 g/mol | [1] |

| Monoisotopic Mass | 250.147 Da | - | [2] |

| Predicted XlogP | 2.5 | - | [2] |

Note: Much of the available data is predicted and has not been experimentally verified in peer-reviewed literature.

Solubility Profile: Recommended Experimental Protocol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The large, non-polar fluorenyl group suggests that this compound is likely to have low aqueous solubility, a common challenge in drug development. The presence of the basic piperazine moiety allows for salt formation, such as the hydrochloride salt, which is a common strategy to enhance aqueous solubility.[3] A systematic evaluation of its solubility in various media is essential.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturated concentration of the compound in a specific solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, 0.1 N HCl, phosphate-buffered saline (PBS) at pH 7.4, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Kinetic Solubility Determination

This high-throughput method provides an early indication of solubility.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., DMSO).

-

Serial Dilution: Dispense the stock solution into an aqueous buffer system (e.g., PBS) in a microtiter plate, creating a range of concentrations.

-

Precipitation Detection: Monitor the solutions for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Below is a diagram illustrating the workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Stability Profile: Recommended Experimental Protocol

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability studies should be conducted under various stress conditions to understand its degradation pathways. The piperazine moiety can be susceptible to oxidation, and the overall molecule may be sensitive to hydrolysis, photolysis, and thermal stress.[4][5]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish a stability-indicating analytical method.

Protocol:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C).

-

Neutral Hydrolysis: Water at an elevated temperature (e.g., 60-80 °C).

-

Oxidative Degradation: 3% hydrogen peroxide at room temperature.[4]

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100 °C).[4]

-

Photostability: Expose the compound (in solution and as a solid) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a suitable stability-indicating HPLC method. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector. Mass spectrometry (LC-MS) should be used to identify the mass of potential degradation products.

-

Objective: The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.

Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.

Protocol:

-

Storage Conditions: Store multiple batches of this compound under the following ICH-recommended conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

-

Testing Parameters: At each time point, analyze the samples for:

-

Appearance

-

Assay (potency)

-

Degradation products

-

Water content

-

Any other relevant physicochemical properties

-

The following diagram outlines the workflow for stability testing.

Caption: Workflow for stability testing.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be inferred based on the chemical structure and known reactivity of the piperazine ring. Studies on piperazine itself, although in different contexts, have identified degradation products resulting from oxidation and thermal stress.[6][7] For this compound, potential degradation could involve:

-

Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

-

Hydrolysis: Although less likely for the core structure, if formulated with susceptible excipients or if impurities are present, hydrolysis could be a factor.

-

Degradation of the Fluorenyl Moiety: The fluorenyl group is generally stable, but under harsh oxidative or photolytic conditions, it could undergo degradation.

Conclusion

The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its solubility and stability. This guide has summarized the limited currently available data and provided a comprehensive set of recommended experimental protocols for the systematic characterization of these critical properties. By following these methodologies, researchers can generate the necessary data to address potential bioavailability challenges, establish appropriate storage conditions, determine a suitable shelf-life, and ensure the quality, safety, and efficacy of drug products containing this compound. The generation of such data will be invaluable for advancing the development of this compound-based therapeutics.

References

- 1. This compound | 129604-54-2 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C17H18N2) [pubchemlite.lcsb.uni.lu]

- 3. Buy this compound hydrochloride | 1050208-17-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. isaacpub.org [isaacpub.org]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Piperazine-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural rigidity, physicochemical properties, and ability to be substituted at two distinct positions have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a detailed exploration of the core mechanisms of action for three major classes of piperazine-containing drugs: anthelmintics, antipsychotics, and antidepressants. It includes quantitative pharmacological data, detailed experimental protocols for mechanism validation, and visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.

Chapter 1: Anthelmintic Piperazines

The simplest and one of the earliest therapeutic uses of piperazine is as an anthelmintic agent, primarily for the treatment of intestinal nematode infections like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).

Core Mechanism of Action: GABA Receptor Agonism

The primary mechanism of action of anthelmintic piperazine is its function as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][2] This interaction is highly selective for invertebrate GABA receptors, which are located on peripheral muscle cells, in contrast to vertebrates where GABAergic signaling is predominantly confined to the central nervous system. This selectivity forms the basis for its therapeutic window.[2]

The binding of piperazine to these GABA-gated chloride channels leads to an increased influx of chloride ions (Cl⁻) into the muscle cell.[1] This influx causes hyperpolarization of the cell membrane, rendering the muscle cell less responsive to excitatory stimuli from motor neurons. The sustained state of hyperpolarization results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract. The paralyzed worms are then passively expelled by the host's normal peristaltic actions.

Caption: Anthelmintic action of Piperazine via GABA receptor agonism.

Quantitative Data: Agonist Activity

Quantitative data on the specific binding affinity of piperazine to nematode GABA receptors is limited in public literature. However, functional assays demonstrate its potent agonist activity. Electrophysiological studies on C. elegans muscle cells show that 10 mM piperazine elicits significant chloride currents, confirming its role as a GABA receptor agonist, though it appears less efficacious than GABA itself or the agonist muscimol.[3]

| Compound | Target Receptor | Organism/System | Observed Effect | Concentration |

| Piperazine | GABA Receptor | C. elegans muscle cells | Elicits whole-cell chloride currents | 10 mM |

| Piperazine | Neuromuscular Junction | Lobster muscle fiber | Increases membrane conductance (Cl⁻-dependent) | - |

| GABA | Neuromuscular Junction | Lobster muscle fiber | Increases membrane conductance (Cl⁻-dependent) | - |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is used to functionally characterize the effect of piperazine on specific GABA receptor subtypes expressed heterologously in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are surgically harvested from an anesthetized female Xenopus laevis. Follicular cell layers are removed manually or enzymatically (e.g., with collagenase) to isolate individual oocytes.[4]

-

cRNA Injection: Oocytes are microinjected with cRNA encoding the subunits of the desired nematode GABA receptor (e.g., UNC-49 from C. elegans). Injected oocytes are incubated for 1-7 days to allow for receptor expression on the plasma membrane.[4]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection, and voltage-clamped at a holding potential of -60 to -80 mV.[4][5]

-

Compound Application: A baseline current is established. The perfusion is then switched to a solution containing GABA at a low concentration (e.g., EC₅-EC₁₀) to elicit a small control current.

-

Agonist Testing: After washout, the oocyte is exposed to varying concentrations of piperazine to determine its ability to directly elicit a current.

-

Data Analysis: The current amplitude is measured in response to different piperazine concentrations. This data is used to generate a dose-response curve and calculate the EC₅₀ value, which represents the concentration of piperazine required to elicit 50% of the maximal response.

Caption: Experimental workflow for TEVC analysis of piperazine on GABA receptors.

Chapter 2: Antipsychotic Piperazines

The piperazine moiety is a core component of many atypical (second-generation) antipsychotics. These drugs have complex pharmacological profiles, but their primary mechanism involves antagonism at dopamine and serotonin receptors.

Core Mechanism of Action: D₂/5-HT₂A Receptor Antagonism

The "atypical" antipsychotic profile is often attributed to a specific combination of high-affinity antagonism at serotonin type 2A (5-HT₂A) receptors coupled with moderate antagonism at dopamine type 2 (D₂) receptors.[6]

-

D₂ Receptor Blockade: Antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for reducing the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). However, strong D₂ blockade in the nigrostriatal pathway is associated with extrapyramidal side effects (EPS), such as parkinsonism.[6]

-

5-HT₂A Receptor Blockade: Potent 5-HT₂A antagonism is a hallmark of atypical antipsychotics. This action is believed to mitigate EPS by increasing dopamine release in the striatum. Furthermore, it may contribute to efficacy against "negative" symptoms (e.g., apathy, social withdrawal) and cognitive deficits.[7]

Many piperazine-containing antipsychotics, like Clozapine , Olanzapine , and Ziprasidone , exhibit a higher affinity for 5-HT₂A receptors than for D₂ receptors.[6][8] Others, like Aripiprazole , are unique in that they act as a D₂ receptor partial agonist, stabilizing the dopamine system by acting as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state.[9][10]

Caption: Antipsychotic action via dual D₂ and 5-HT₂A receptor antagonism.

Quantitative Data: Receptor Binding Affinities

The binding affinity of a compound for a receptor is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher affinity.

| Compound | D₂ (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | 5-HT₁A (Kᵢ, nM) | α₁-Adrenergic (Kᵢ, nM) | H₁ (Kᵢ, nM) |

| Clozapine | 125 - 385[11] | 5 - 12 | 130 | 7 | 1.1 |

| Olanzapine | 11[6] | 4 | - | 19 | 7 |

| Ziprasidone | 4.8[6] | 0.4 | 3.4 | 10 | 47 |

| Aripiprazole | 0.34 - 0.87 | 3.4 | 1.7 - 4.4 | 57 | 61 |

Note: Kᵢ values can vary based on experimental conditions (e.g., radioligand used, tissue source).[11]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[12][13]

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for D₂ receptors) or a cell line stably expressing the recombinant human receptor is homogenized in a cold buffer containing protease inhibitors. The homogenate undergoes differential centrifugation to isolate the crude membrane fraction, which is then resuspended.[12][14]

-

Assay Setup: The assay is performed in microplates. Each well contains:

-

Total Binding: Membrane preparation, a fixed concentration of radioligand (e.g., [³H]Spiperone for D₂ receptors), and assay buffer.[12]

-

Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled "cold" ligand (e.g., Haloperidol) to saturate all specific binding sites.[12]

-

Competition: Same as total binding, but with the addition of varying concentrations of the test piperazine compound.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).[14]

-

Quantification: The filters are washed, and the radioactivity trapped on them is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The percentage of specific binding is plotted against the log concentration of the test compound. An IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Chapter 3: Antidepressant Piperazines

Many modern antidepressants feature a piperazine core, acting through a multimodal mechanism that goes beyond simple reuptake inhibition to modulate various serotonin receptors directly.

Core Mechanism of Action: Multimodal Serotonergic Activity

Piperazine-based antidepressants often exhibit a combination of activities at serotonin transporters and receptors, leading to a complex and potentially more robust enhancement of serotonergic neurotransmission.

-

Serotonin Transporter (SERT) Inhibition: Like SSRIs, these drugs block the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors. Vortioxetine is a potent SERT inhibitor.[15][16]

-

5-HT₁A Receptor Agonism: Acting as an agonist at 5-HT₁A receptors is a common feature. Presynaptic 5-HT₁A autoreceptors act as a negative feedback mechanism. Agonism here initially reduces serotonin release, but chronic stimulation leads to autoreceptor desensitization and ultimately enhanced serotonin release. Postsynaptic 5-HT₁A agonism is directly linked to anxiolytic and antidepressant effects. Vortioxetine and Buspirone are both 5-HT₁A agonists.[15][17]

-

Other 5-HT Receptor Modulation: Many of these drugs also act as antagonists or partial agonists at other serotonin receptors (e.g., 5-HT₃, 5-HT₇, 5-HT₁D), which can disinhibit the release of serotonin and other neurotransmitters like norepinephrine and dopamine in cortical regions, contributing to pro-cognitive and antidepressant effects.[15][16]

Caption: Multimodal action of piperazine antidepressants on the serotonin system.

Quantitative Data: Transporter and Receptor Affinities

| Compound | SERT (Kᵢ, nM) | 5-HT₁A (Kᵢ, nM) | 5-HT₁B (Kᵢ, nM) | 5-HT₃ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) |

| Vortioxetine | 1.6[15][16] | 15[15][16] | 33[15][16] | 3.7[15][16] | 19[15][16] |

| Buspirone | - | 7.13[17] | - | - | - |

Experimental Protocol: Rodent Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals administered antidepressants will struggle and swim for longer periods before adopting an immobile posture, which is interpreted as a reduction in behavioral despair.[18][19]

-

Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 50 cm height) is filled with water (25°C) to a depth where the animal cannot touch the bottom or escape.[18][19]

-

Animal Acclimation: Rodents (mice or rats) are brought to the testing area at least 30 minutes before the experiment to acclimate.

-

Drug Administration: The test compound (piperazine derivative), a positive control (e.g., a known antidepressant like imipramine), or a vehicle is administered to the animals at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Session: Each animal is individually placed into the water-filled cylinder. The session is typically recorded on video for 6 minutes.[19]

-

Behavioral Scoring: An observer, often blinded to the treatment groups, scores the animal's behavior during the final 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the animal spends floating and making only minimal movements necessary to keep its head above water.[19]

-

Data Analysis: The immobility times are compared between the different treatment groups. A statistically significant reduction in immobility time for the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Caption: Experimental workflow for the rodent Forced Swim Test (FST).

References

- 1. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]

- 4. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatrist.com [psychiatrist.com]

- 7. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. revvity.com [revvity.com]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 16. Vortioxetine lactate | 5-HT Receptor inhibitor | CAS 1253056-29-9 | SSRI (selective serotonin reuptake inhibitor) | atypical antidepressant | Buy Lu-AA21004 | InvivoChem [invivochem.com]

- 17. benchchem.com [benchchem.com]

- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

The Multifaceted Biological Activities of Fluorenyl-Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fluorenyl-piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of these derivatives, with a focus on their anticancer and neuroprotective potential. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising class of compounds.

Anticancer Activity of Fluorenyl-Piperazine Derivatives

Fluorenyl-piperazine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action often involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor growth.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various fluorenyl-piperazine derivatives is typically evaluated using assays that measure cell viability, such as the MTT and Sulforhodamine B (SRB) assays. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are key parameters used to quantify the potency of these compounds. The following tables summarize the cytotoxic activity of selected fluorenyl-piperazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [1] |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | 1.35 | [1] |

| Arylpiperazine derivative 9 | LNCaP | Prostate Cancer | <5 | |

| Arylpiperazine derivative 15 | LNCaP | Prostate Cancer | <5 | [2] |

| Arylpiperazine derivative 8 | DU145 | Prostate Cancer | 8.25 | [2] |

| Piperazine amide derivative 3 | MDA-MB-231 | Breast Cancer | 11.3 | |

| Alepterolic acid derivative 3n | MDA-MB-231 | Triple-negative breast cancer | 5.55 ± 0.56 |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of fluorenyl-piperazine derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. Two prominent pathways implicated are the PI3K/AKT pathway and the BCL2-family-mediated apoptotic pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers.[4] Fluorenyl-piperazine derivatives have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of AKT and its downstream targets, ultimately promoting apoptosis.

Caption: Inhibition of the PI3K/AKT signaling pathway by fluorenyl-piperazine derivatives.

BCL2 Family and Apoptosis

The BCL2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5] Anti-apoptotic members like BCL2 and BCL-xL prevent apoptosis, and their overexpression is a hallmark of many cancers, contributing to drug resistance.[6] Fluorenyl-piperazine derivatives can induce apoptosis by downregulating anti-apoptotic BCL2 proteins and/or upregulating pro-apoptotic members, leading to the activation of caspases and subsequent cell death.

Caption: Induction of apoptosis via modulation of the BCL2 family by fluorenyl-piperazine derivatives.

Neuroprotective Activity of Fluorenyl-Piperazine Derivatives

Certain fluorenyl-piperazine and related fluorenylamine derivatives have shown promise as therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective effects are often attributed to their ability to modulate key neurotransmitter systems.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[7]

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor involved in synaptic plasticity and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in Alzheimer's disease.[8]

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are implicated in various neurological and psychiatric disorders. Some piperazine derivatives act as D2 receptor antagonists or partial agonists, suggesting a potential role for fluorenyl-piperazine derivatives in conditions where dopaminergic signaling is dysregulated.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the biological activity of fluorenyl-piperazine derivatives.

In Vitro Cytotoxicity Evaluation Workflow

A typical workflow for assessing the anticancer potential of these compounds in vitro involves a series of assays to determine cytotoxicity and elucidate the mechanism of action.

Caption: General experimental workflow for in vitro evaluation of anticancer activity.

MTT Assay Protocol for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the fluorenyl-piperazine derivative and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay Protocol for Cytotoxicity

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[9]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[10]

-

Staining: Wash the plates with water, and then stain with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[10]

-

Washing: Remove the unbound dye by washing five times with 1% (v/v) acetic acid.[10]

-

Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase.[7]

-

Reagent Preparation: Prepare solutions of AChE, the test compound (fluorenylamine derivative), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Reaction: In a 96-well plate, mix the AChE solution with the test compound at various concentrations and pre-incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add DTNB and then ATCI to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

NMDA Receptor Binding Assay

This assay measures the ability of a compound to bind to the NMDA receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the NMDA receptor subtype of interest.

-

Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the fluorenyl derivative.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the Ki value of the test compound, which represents its binding affinity.

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of compounds for the dopamine D2 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.[11]

-

Competitive Binding: Incubate the membranes with a radiolabeled D2 antagonist (e.g., [3H]spiperone) and a range of concentrations of the fluorenyl-piperazine derivative.[11]

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Calculate the Ki value to determine the binding affinity of the test compound for the D2 receptor.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcript-Level Dysregulation of BCL2 Family Genes in Acute Myeloblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

The 1-(9H-fluoren-9-yl)piperazine Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(9H-fluoren-9-yl)piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has been exploited in the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of compounds incorporating this unique chemical core, with a focus on their potential in oncology, neuroprotection, and antimicrobial applications.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of derivatives for medicinal chemistry applications. While various methods for the synthesis of monosubstituted piperazines have been reported, a common approach for introducing the fluorenyl group involves the reaction of piperazine with a suitable fluorene-based electrophile.

A general synthetic strategy is outlined below. It is important to note that specific reaction conditions, such as solvents, bases, and temperatures, may require optimization depending on the specific reactants and desired scale.

General Synthetic Protocol:

A one-pot, one-step synthetic procedure can be employed for the preparation of monosubstituted piperazines, which can be adapted for the synthesis of this compound. This method avoids the need for protecting groups, offering a more efficient route.

Reactants:

-

Piperazine (or a protonated form like piperazine hydrochloride)

-

9-Bromofluorene (or other suitable 9-halo-fluorene derivative)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., methanol, acetic acid, or a polar aprotic solvent like DMF)

Procedure:

-

To a solution of piperazine in a suitable solvent, the base is added, followed by the portion-wise addition of 9-bromofluorene at room temperature or under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtering any solid byproducts and removing the solvent under reduced pressure.

-

The crude product is then purified using column chromatography or recrystallization to yield the desired this compound.

This straightforward approach allows for the efficient production of the core scaffold, which can then be further functionalized to generate a library of derivatives for biological screening.

Anticancer Activity of this compound Derivatives

The this compound scaffold has shown considerable promise in the development of novel anticancer agents. The rigid, bulky fluorenyl group, coupled with the versatile piperazine linker, allows for the exploration of diverse chemical space and interactions with various biological targets implicated in cancer progression.

Quantitative Data on Anticancer Activity

While specific IC50 or GI50 values for this compound itself are not extensively reported in publicly available literature, studies on structurally related piperazine derivatives provide valuable insights into their potential potency. For instance, various piperazine-containing compounds have demonstrated significant growth inhibition in a range of cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 µM (GI50) | [1] |

| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 µM (GI50) | [1] |

| 4-Acyl-piperazine urea derivatives | MCF7 (Breast) | 0.31–120.52 µM (IC50) | [2] |

| Benzofuran piperazine derivatives | Various | - | [3] |

| Adamantyl-piperazine derivatives | Melanoma cells | Low µM range | [4] |

These findings underscore the potential of the piperazine moiety as a key pharmacophore in the design of potent anticancer agents. The fluorenyl group is expected to further enhance these properties through increased lipophilicity and potential for π-π stacking interactions with biological targets.

Experimental Protocols for Anticancer Screening

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways in Anticancer Activity

The anticancer activity of piperazine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound derivatives are still under investigation, related compounds have been shown to target pathways such as:

-

PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer drugs.

-

Apoptosis Induction: Many effective anticancer agents induce programmed cell death (apoptosis) in cancer cells. This can be mediated through various intrinsic and extrinsic pathways.

References

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NNZ-2566: A Gly–Pro–Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke | Semantic Scholar [semanticscholar.org]

- 4. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]

The Rising Star in Advanced Materials: A Technical Guide to 1-(9H-fluoren-9-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique molecular architecture of 1-(9H-fluoren-9-yl)piperazine, which combines the rigid, chromophoric fluorene moiety with the versatile piperazine linker, has positioned it as a compelling building block for a new generation of advanced materials. This technical guide explores the potential applications of this compound in material science, drawing from the established properties of its constituent parts and the limited but growing body of research on related structures. While direct, extensive studies on polymers exclusively derived from this compound are not yet widely published, this document extrapolates its potential in areas such as organic electronics, high-performance polymers, and functional membranes. We provide a comprehensive overview of its physical properties, potential synthetic pathways into novel materials, and a forward-looking perspective on its role in material innovation.

Introduction: The Promise of a Hybrid Scaffold

In the quest for novel materials with tailored properties, the strategic combination of distinct molecular motifs has proven to be a highly effective approach. This compound exemplifies this strategy by uniting two powerful functional groups:

-

The 9H-fluorene group: A rigid, planar, and highly fluorescent aromatic system. Its inherent photophysical properties make it a prime candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The C9 position of the fluorene ring offers a convenient point for substitution, allowing for the tuning of its electronic and physical characteristics.

-

The piperazine ring: A six-membered heterocyclic amine that provides a flexible yet stable linking unit. The two nitrogen atoms of the piperazine ring offer reactive sites for polymerization and functionalization, enabling the creation of a diverse range of macromolecular structures. Its incorporation into polymer backbones can enhance solubility, thermal stability, and gas permeability.

This guide will delve into the material science applications that can be envisioned and are emerging from the use of this compound as a fundamental building block.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below. These properties are crucial for its handling, processing, and integration into material synthesis protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 129604-54-2 | [2] |

Note: More detailed experimental data on properties like melting point, boiling point, and solubility in various organic solvents would be beneficial for practical applications and should be determined experimentally.

Potential Applications in Material Science

The unique combination of a fluorescent, rigid core with a reactive linker makes this compound a versatile monomer for various classes of materials.

Organic Electronics: A Building Block for Light-Emitting Polymers

The fluorene moiety is a well-established component in materials for organic electronics. The incorporation of this compound into polymer chains could lead to the development of:

-

Hole-Transporting Materials (HTMs): The nitrogen atoms in the piperazine ring can be readily oxidized, suggesting that polymers incorporating this unit could exhibit hole-transporting properties, which are essential for efficient OLED and OPV devices.

-

Blue-Light Emitting Polymers: Fluorene-based polymers are known for their blue emission. By functionalizing the piperazine unit, it may be possible to tune the emission color and improve the quantum efficiency of the resulting materials.

High-Performance Polymers: Enhancing Thermal and Mechanical Stability

The rigidity of the fluorene group can impart significant thermal and mechanical stability to polymers. Potential applications include:

-

Polyimides and Polyamides: The diamine nature of piperazine allows for its use as a monomer in the synthesis of high-performance polymers like polyimides and polyamides through condensation reactions with dianhydrides or diacyl chlorides, respectively. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability.

-

Gas Separation Membranes: The intrinsic microporosity that can be created by the rigid and contorted structures of fluorene-based polymers, combined with the affinity of the piperazine moiety for certain gases like CO₂, makes these materials promising candidates for gas separation membranes.

Functional Materials: Platforms for Sensing and Catalysis

The piperazine nitrogens can be functionalized post-polymerization to introduce a variety of chemical functionalities. This opens up possibilities for:

-

Chemosensors: By attaching specific recognition units to the piperazine nitrogen, polymers based on this compound could be designed to detect specific analytes through changes in their fluorescence or other physical properties.

-

Heterogeneous Catalysts: Immobilizing catalytic species onto the polymer backbone via the piperazine linker could lead to the development of recyclable and robust heterogeneous catalysts.

Synthesis and Experimental Protocols

While specific protocols for the polymerization of this compound are not extensively documented in publicly available literature, established polymerization techniques for similar monomers can be adapted.

Conceptual Synthetic Pathways

The secondary amine in the piperazine ring is the primary site for polymerization. Two main approaches can be envisioned:

-

Step-Growth Polymerization:

-

Polyamide Synthesis: Reaction with diacyl chlorides.

-

Polyurea Synthesis: Reaction with diisocyanates.

-

Polyimide Synthesis: Reaction with dianhydrides to form a poly(amic acid) precursor, followed by thermal or chemical imidization.

-

-

Chain-Growth Polymerization (after modification):

-

The piperazine nitrogen can be functionalized with a polymerizable group (e.g., a vinyl or acrylic group) to enable chain-growth polymerization methods like free-radical or controlled radical polymerization.

-

The diagram below illustrates a conceptual workflow for the synthesis of a polyamide from this compound and a generic diacyl chloride.

Caption: Conceptual workflow for polyamide synthesis.

General Experimental Protocol for Polyamide Synthesis

The following is a generalized protocol based on similar polycondensation reactions.

-

Monomer Preparation: Ensure this compound and the selected diacyl chloride are pure and dry.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve this compound in an anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

-

Polymerization: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of the diacyl chloride to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution should increase as the polymer forms.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with a solvent to remove unreacted monomers (e.g., hot ethanol), and dry under vacuum at an elevated temperature (e.g., 80-100 °C).

-

Characterization: Characterize the resulting polymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) to determine molecular weight, thermogravimetric analysis (TGA) for thermal stability, and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Structure-Property Relationships

The properties of materials derived from this compound are intrinsically linked to its molecular structure. The following diagram illustrates these key relationships.

Caption: Structure-property relationships.

Future Outlook and Conclusion

This compound stands as a promising, yet underexplored, building block in material science. The convergence of the desirable properties of both the fluorene and piperazine components within a single molecule offers a powerful platform for the rational design of new materials. Future research should focus on the systematic synthesis and characterization of polymers derived from this monomer to fully elucidate their structure-property relationships and validate their potential in the proposed application areas. The development of scalable and cost-effective synthetic routes to these materials will be critical for their eventual commercialization. For researchers and developers in organic electronics, high-performance polymers, and functional materials, this compound represents an exciting frontier with the potential to yield materials that meet the demanding requirements of next-generation technologies.

References

A Technical Guide to the Derivatives and Analogs of 1-(9H-fluoren-9-yl)piperazine: A Scaffold for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(9H-fluoren-9-yl)piperazine core represents a compelling, yet underexplored, scaffold in medicinal chemistry. While the broader class of arylpiperazines has yielded numerous clinically significant agents, particularly for central nervous system (CNS) disorders, the specific derivatives and analogs of this fluorenyl-substituted piperazine remain largely uncharted territory in publicly accessible literature. This technical guide synthesizes the foundational knowledge of the parent compound, proposes synthetic pathways for its derivatization, hypothesizes key biological targets based on structural analogy, and outlines robust experimental protocols for the systematic evaluation of novel analogs. The unique steric and electronic properties of the fluorene moiety, combined with the versatile pharmacophore of the piperazine ring, present a promising avenue for the development of novel therapeutics targeting a range of neurological and psychiatric conditions.

The this compound Core

The foundational structure, this compound, combines the rigid, polycyclic aromatic system of fluorene with the flexible, basic piperazine ring. This amalgamation of a lipophilic, aromatic group with a protonatable, polar heterocycle is a hallmark of many CNS-active drugs.

Chemical Properties of the Core Structure:

-

Molecular Formula: C₁₇H₁₈N₂

-

Molecular Weight: 250.34 g/mol

-

CAS Number: 82199-23-9

The N-H proton of the piperazine moiety offers a prime site for derivatization, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity.

Synthetic Strategies for Derivatization

The synthesis of derivatives of this compound can be approached through several well-established methodologies for the functionalization of secondary amines. The general synthetic workflow would involve the initial synthesis of the core structure, followed by diversification at the N4 position of the piperazine ring.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized via nucleophilic substitution of 9-bromofluorene with an excess of piperazine.

Derivatization at the N4-Position

A library of analogs can be generated by reacting the core scaffold with various electrophiles.

-

N-Alkylation/N-Arylation: Introduction of alkyl or aryl substituents can be achieved through reaction with alkyl halides or aryl halides (via Buchwald-Hartwig amination).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a variety of substituted alkyl groups.

-

Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides will yield the corresponding amides and sulfonamides, which can modulate hydrogen bonding capacity and polarity.

Hypothesized Biological Targets and Signaling Pathways

Based on the structural similarities to known arylpiperazine drugs, derivatives of this compound are hypothesized to primarily interact with monoamine G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Many atypical antipsychotics and antidepressants are known to modulate these systems.

Dopamine D₂ Receptor Signaling

Antagonism at the dopamine D₂ receptor is a key mechanism of action for most antipsychotic drugs. This leads to a reduction in the downstream signaling cascade initiated by dopamine.

understanding the reactivity of the fluorenyl group in synthesis

An In-depth Technical Guide on the Reactivity of the Fluorenyl Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The fluorenyl group, a tricyclic aromatic hydrocarbon, is a cornerstone in modern organic synthesis, prized for its unique electronic properties and versatile reactivity. Its rigid, planar scaffold and the acidic nature of its C9 methylene protons make it a valuable component in applications ranging from peptide synthesis and materials science to the development of novel pharmaceuticals.[1][2] This guide provides a comprehensive exploration of the fluorenyl group's core reactivity, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for professionals in research and development.

Core Principles of Fluorenyl Group Reactivity

The chemical behavior of the fluorenyl group is dominated by the reactivity of the C9 position. This carbon atom is situated on a five-membered ring fused between two benzene rings, and its protons exhibit significant acidity.

Acidity and Fluorenyl Anion Formation

The protons at the C9 position of fluorene are remarkably acidic for a hydrocarbon, with a pKa of approximately 22.6 in DMSO.[3] This acidity is attributed to the exceptional stability of the resulting conjugate base, the fluorenyl anion. Upon deprotonation, the C9 carbon becomes sp² hybridized, and the resulting lone pair of electrons occupies a p-orbital, allowing it to participate in the π-system. This creates a planar, aromatic system with 14 π-electrons (following Hückel's 4n+2 rule for aromaticity, where n=3), which delocalizes the negative charge across the entire molecule. This stable, intensely colored (often orange) carbanion is a potent nucleophile.[3]

Table 1: Acidity of Fluorene

| Compound | pKa (in DMSO) | Reference |

| Fluorene | 22.6 | [3] |

The Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

Perhaps the most widespread application of fluorenyl reactivity is in the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a mainstay in solid-phase peptide synthesis (SPPS).[4][5] Introduced by Carpino in 1972, the Fmoc group is prized for its stability in acidic conditions and its lability under mild basic conditions, which enables an orthogonal protection strategy alongside acid-labile side-chain protecting groups like Boc or Trt.[6][7]

Protection: Amines are typically protected by reacting them with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly due to its stability, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][6]

Deprotection: The key to the Fmoc group's utility is its facile removal via a base-catalyzed β-elimination mechanism. A mild base, typically a secondary amine like piperidine, abstracts the acidic C9 proton. The resulting carbanion triggers an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine base also serves to trap the reactive DBF byproduct, preventing it from undergoing side reactions with the newly deprotected amine.[8][9]

Caption: Mechanism of Fmoc deprotection via base-catalyzed β-elimination.

Nucleophilic Reactivity of the Fluorenyl Anion

The stable fluorenyl anion is a versatile nucleophile that readily reacts with a wide range of electrophiles at the C9 position. This reactivity is harnessed for the synthesis of various 9-substituted fluorene derivatives. A common example is the synthesis of 9-fluorenylmethanol, a precursor for the Fmoc-Cl reagent, which can be prepared by reacting the fluorenyl anion (generated with a strong base like n-butyllithium) with formaldehyde.[10][11]

Caption: General reactivity pathway of the fluorenyl anion.

Role in Ligand Chemistry and Cycloaddition Reactions

The fluorenyl anion is isoelectronic with the cyclopentadienyl anion, a ubiquitous ligand in organometallic chemistry. Consequently, fluorenyl and its derivatives serve as effective ligands for various transition metals, finding application in catalysts for olefin polymerization.[3][12][13]

Furthermore, the fluorene core can participate in cycloaddition reactions. For instance, diarylacetylenes tethered to a fluorene system can undergo thermal intramolecular [4+2] cycloadditions to generate complex benzo[b]fluorene derivatives.[14][15]

Quantitative Data Summary